2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a bicyclic pyrroloquinoxaline core substituted with an amino group at position 2, a 3,4-dimethoxyphenyl group at position 1, and an isobutyl carboxamide at position 3. Its molecular formula is C₂₃H₂₅N₅O₃, with a molecular weight of 419.48 g/mol (calculated from structural data in ). The isobutyl chain contributes to lipophilicity, impacting solubility and membrane permeability.
Properties
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-13(2)12-25-23(29)19-20-22(27-16-8-6-5-7-15(16)26-20)28(21(19)24)14-9-10-17(30-3)18(11-14)31-4/h5-11,13H,12,24H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMMYTWSLPRFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrroloquinoxaline derivatives.
Substitution: The amino and dimethoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Phenyl Ring
(a) 2-Amino-1-(3,5-dichlorophenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Substituents : 3,5-Dichlorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating).
- Molecular Weight : 428.32 g/mol (vs. 419.48 g/mol for the target compound).
- Impact : Chlorine atoms increase molecular weight and lipophilicity but reduce solubility. The dichloro substitution may alter receptor binding compared to dimethoxy groups.
(b) 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Substituents : Single 3-methoxy group vs. 3,4-dimethoxy.
- Molecular Weight : 333.34 g/mol (C₁₈H₁₅N₅O₂).
- Impact : Reduced steric bulk and electron-donating capacity compared to the target compound. The absence of the N-isobutyl group further decreases lipophilicity.
(c) 2-Amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Substituents : 2-Chlorophenyl and 3-ethoxypropyl chain.
- Molecular Weight : 435.90 g/mol (C₂₂H₂₂ClN₅O₂).
- The ethoxypropyl chain increases flexibility and solubility compared to isobutyl.
Modifications on the Carboxamide Side Chain
(a) 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
- Substituents : 2-Methoxybenzyl group and 3-ethoxypropyl chain.
- Molecular Weight : ~450 g/mol (estimated from C₂₂H₂₆N₅O₃).
- Impact : The ethoxypropyl chain enhances solubility, while the benzyl group may improve aromatic stacking interactions.
(b) 2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
Research Implications
- Electron-Donating vs. Withdrawing Groups : 3,4-Dimethoxy substitution (target compound) favors interactions with electron-deficient binding pockets, while chloro groups () may enhance hydrophobic interactions.
- Alkyl Chain Flexibility : Isobutyl (target) balances lipophilicity and steric bulk, whereas ethoxypropyl () improves aqueous solubility.
- Pharmacological Potential: Analogous compounds in and are explored as inhibitors, suggesting the target compound may have applications in drug discovery.
Biological Activity
The compound 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the quinoxaline family, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 405.48 g/mol. The structural features include:
- A pyrrolo[2,3-b]quinoxaline core.
- An isobutyl side chain.
- A 3,4-dimethoxyphenyl substituent.
Biological Activity Overview
Quinoxaline derivatives, including the compound , have been studied for various biological activities:
- Anticancer Activity : Quinoxaline derivatives have shown significant anticancer properties against multiple cancer cell lines. For instance, studies indicate that compounds with similar structures can inhibit the growth of melanoma and other cancer types effectively.
- Antimicrobial Properties : Some quinoxaline derivatives exhibit antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits notable anticancer activity. The following table summarizes key findings related to its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.126 | |
| SMMC-7721 (Liver) | 0.071 | |
| K562 (Leukemia) | 0.164 | |
| MALME-M (Melanoma) | 55.75% GI |
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The presence of electron-donating groups like methoxy enhances biological activity.
- The aliphatic linker at specific positions contributes positively to anticancer efficacy.
- Substituents on the quinoxaline ring significantly influence potency against cancer cells.
Case Studies
- Study on Melanoma Cells : In a study assessing the effects on melanoma cells, the compound achieved a growth inhibition rate of 55.75%, indicating potential as an effective treatment option for skin cancers .
- Comparison with Doxorubicin : In comparative studies against standard chemotherapeutics like doxorubicin, certain derivatives showed superior potency, particularly in liver and cervical cancer models .
Potential Therapeutic Applications
Given its promising biological activities:
- Cancer Therapy : The compound may be developed further as a targeted therapy for various cancers, particularly those resistant to conventional treatments.
- Antimicrobial Development : Its antimicrobial properties suggest potential applications in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
